![molecular formula C22H24N4OS B2946396 3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 946275-87-2](/img/structure/B2946396.png)
3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a synthetic compound often investigated for its diverse chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves a multi-step process. A common method starts with the preparation of the triazole ring through cyclization reactions, followed by the attachment of the butylsulfanyl and ethoxyphenyl groups under controlled conditions. Specific reagents and catalysts are employed to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up through the use of automated reactors and stringent quality control measures. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to achieving consistent results. Typically, flow chemistry and continuous processing are employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is known to undergo various chemical reactions, including:
Oxidation: Converts sulfanyl groups into sulfoxides or sulfones under oxidative conditions.
Reduction: Reduces specific functional groups in the presence of reducing agents.
Substitution: Allows for the exchange of specific groups with other functional moieties under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated reagents for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions often include sulfoxides, sulfones, reduced triazole derivatives, and substituted indoles, each with distinct physical and chemical properties.
Applications De Recherche Scientifique
3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole has a wide range of applications in scientific research:
Chemistry: : As a versatile intermediate in the synthesis of complex molecules.
Biology: : Investigated for its potential as a bioactive molecule in various assays.
Medicine: : Explored for its possible therapeutic effects, including anticancer and antimicrobial properties.
Industry: : Used in the development of materials with specific physical properties, such as semiconductors and polymers.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: : It interacts with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: : It can influence cellular pathways related to signal transduction, metabolism, and gene expression, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-ethoxyphenyl)-1H-indole: : Similar structure but lacks the triazole and sulfanyl groups.
3-(butylsulfanyl)-1H-indole: : Contains the sulfanyl group but lacks the triazole and ethoxyphenyl groups.
5-(butylsulfanyl)-4-(4-ethoxyphenyl)-1,2,4-triazole: : Contains the triazole and sulfanyl groups but lacks the indole ring.
Highlighting Uniqueness
The uniqueness of 3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole lies in its combination of the triazole ring, the indole structure, and the specific substituents that impart distinct chemical reactivity and biological activity. This multifaceted structure enables a broad spectrum of applications, setting it apart from similar compounds.
In sum, this compound stands as a fascinating subject for further exploration and development, holding promise across multiple scientific disciplines.
Propriétés
IUPAC Name |
3-[5-butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-3-5-14-28-22-25-24-21(19-15-23-20-9-7-6-8-18(19)20)26(22)16-10-12-17(13-11-16)27-4-2/h6-13,15,23H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQHXGSACJKOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
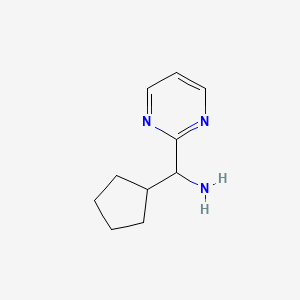
![9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946315.png)
![3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2946317.png)
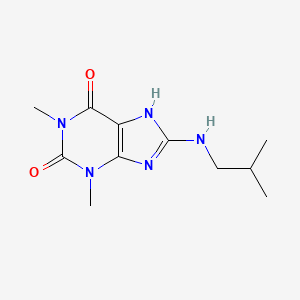
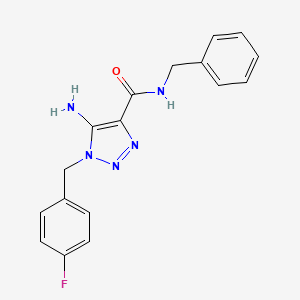
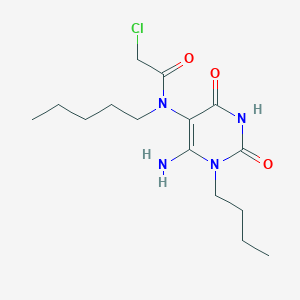
![N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide](/img/structure/B2946323.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2946326.png)
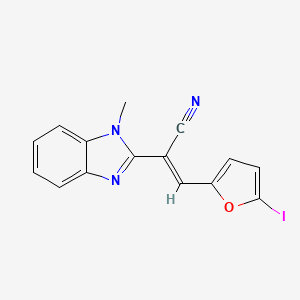
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2946330.png)
![6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2946331.png)
![1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2946333.png)
![8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2946335.png)
![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)
